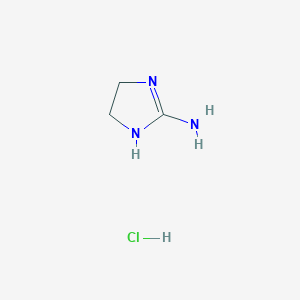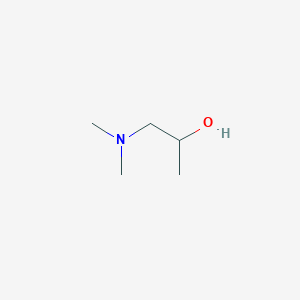
(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid, also known as HNP, is a chemical compound with the molecular formula C10H9N3O5. It is a derivative of the amino acid proline and has been studied for its potential use in various scientific applications.
Mécanisme D'action
The mechanism of action of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid is not well understood. However, it is believed that (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid acts as a nucleophile and reacts with electrophilic compounds to form adducts. This reaction can be used to introduce various functional groups into organic molecules.
Effets Biochimiques Et Physiologiques
(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis reactions. This allows for the production of enantiomerically pure compounds, which is important in the pharmaceutical industry. However, the synthesis of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid can be time-consuming and requires specialized equipment and expertise.
Orientations Futures
For the study of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid include the development of new synthetic routes and the investigation of its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid involves the reaction of proline with nitrous acid, followed by the addition of nitrobenzene. This results in the formation of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid. The purity and yield of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid has been studied for its potential use in various scientific applications. One of the major applications of (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid is in the field of organic synthesis. (2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid can be used as a chiral auxiliary in asymmetric synthesis reactions to produce enantiomerically pure compounds. It can also be used as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c12-9(13)7(10-14)5-6-3-1-2-4-8(6)11(15)16/h1-4,14H,5H2,(H,12,13)/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAXUEMHVKBRSZ-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NO)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N/O)/C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-hydroxyimino-3-(2-nitrophenyl)propanoic acid | |
CAS RN |
27878-36-0 |
Source


|
| Record name | 2-(hydroxyimino)-3-(o-nitrophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)










![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)